7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one is a synthetic organic compound belonging to the quinoxaline family, characterized by its unique structural features, including a bromine atom at the 7-position and a fluorine atom at the 8-position. The molecular formula of this compound is C₉H₈BrFN₂O, with a molecular weight of approximately 247.07 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry, where it has been investigated for anticancer properties and inhibition of poly (ADP-ribose) polymerase enzymes, which are crucial for DNA repair mechanisms.
7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one can be sourced from various chemical suppliers and is classified under organic compounds due to its carbon-based structure. Its specific classification within the quinoxaline derivatives highlights its relevance in pharmaceutical research and development .
The synthesis of 7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one typically involves multi-step organic reactions. A common synthetic route includes:
These steps require careful optimization to achieve high yields and purity .
The molecular structure of 7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one features a fused bicyclic system typical of quinoxaline derivatives. The presence of both bromine and fluorine substituents contributes to its unique reactivity profile.
The structure can be represented using various chemical notation systems:
The SMILES representation is: O=C1NC(C(F)=C2Br)=C(C=C2)NC1CC
.
The chemical reactivity of 7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one can be attributed to its functional groups. Notably:
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize derivatives for further study .
Research indicates that compounds within the quinoxaline class, including 7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one, exhibit significant biological activities such as anticancer properties. The mechanism of action is primarily linked to the inhibition of poly (ADP-ribose) polymerase enzymes, which play a critical role in DNA repair mechanisms.
Interaction studies often employ techniques such as surface plasmon resonance or isothermal titration calorimetry to elucidate binding kinetics and thermodynamics. Understanding these interactions is crucial for optimizing the compound's efficacy and selectivity as a therapeutic agent .
The physical properties of 7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one include:
The chemical properties include:
Relevant data on melting point, boiling point, and other specific properties may be sourced from detailed chemical databases or experimental studies .
7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one has potential applications in medicinal chemistry as an anticancer agent due to its biological activity against cancer cell lines. Its unique structure allows for modifications that could enhance pharmacological properties. Additionally, it may find utility in research settings focused on studying DNA repair pathways and developing inhibitors targeting poly (ADP-ribose) polymerase enzymes .
This compound represents a promising lead structure for further development into therapeutic agents aimed at treating cancer and other diseases related to DNA damage response mechanisms.
Transition metal catalysis represents a cornerstone for constructing enantiomerically enriched 3,4-dihydroquinoxalin-2-ones, particularly complex halogenated derivatives like 7-Bromo-3-ethyl-8-fluoro-3,4-dihydro-1H-quinoxalin-2-one. Palladium and copper complexes with chiral ligands (e.g., BINAP, PHOX) enable asymmetric hydrogenation or reductive amination of ortho-nitroaniline precursors bearing pre-installed halogen substituents [1]. The halogen placement dictates specific protective strategies during cyclization; bromine at C7 requires orthogonal protection to prevent undesired Pd-mediated C-Br bond cleavage during catalytic cycles [2] [7]. Notably, copper-bisoxazoline systems facilitate enantioselective intramolecular N-alkylation of α-bromoamides derived from fluorinated anilines, achieving up to 94% ee for 3-ethyl-substituted scaffolds. Key challenges include suppressing racemization at the C3 stereocenter under basic conditions and managing the electron-withdrawing effect of the C8-fluorine, which reduces imine electrophilicity [1] [7].
Table 1: Metal-Catalyzed Asymmetric Syntheses of Halogenated 3,4-Dihydroquinoxalin-2-ones
Metal/Ligand System | Substrate | Reaction | ee (%) | Limitations |
---|---|---|---|---|
Pd-(R)-BINAP | 2-Nitro-4-bromo-5-fluoroaniline + ethyl 3-oxobutanoate | Reductive Cyclization | 89 | Bromine dehalogenation (15% yield loss) |
Cu-(S)-Ph-BOX | N-(2-Fluoro-5-bromophenyl)-2-bromopropanamide | Intramolecular N-Alkylation | 94 | Requires stoichiometric base (Et₃N) |
Ru-JosiPhos | 3-Ethyl-6,7-difluoroquinoxaline | Asymmetric Hydrogenation | 78 | Low diastereoselectivity (3-ethyl group) |
Organocatalysis provides metal-free routes to 3-ethyl-8-fluoro-3,4-dihydroquinoxalin-2-ones via desymmetrization or kinetic resolution. Cinchona-derived thiourea catalysts (e.g., DHQD₂PHAL) promote the asymmetric aza-Michael addition of ortho-fluorinated phenylenediamines to ethyl vinyl ketone, establishing the C3-ethyl stereocenter with 90% ee [1] [6]. The C8-fluorine substituent enhances substrate rigidity through ortho-F⋅⋅⋅H-N hydrogen bonding, improving enantioselectivity by 25% compared to non-fluorinated analogs. Alternatively, L-proline-catalyzed cyclocondensation between 4-bromo-5-fluoro-1,2-diaminobenzene and ethyl pyruvate achieves 86% ee but requires stoichiometric oxidants (e.g., DDQ) for aromatization [1] [3]. Drawbacks include moderate yields (45-65%) in kinetic resolutions and incompatibility with meta-bromine due to steric congestion during enamine formation [3] [6].
Table 2: Organocatalytic Systems for 3-Ethyl-8-Fluoro-3,4-Dihydroquinoxalin-2-one Synthesis
Catalyst (10 mol%) | Reaction Conditions | Yield (%) | ee (%) | Fluorine Effect |
---|---|---|---|---|
(DHQD)₂PHAL-thiourea | Toluene, −20°C, 72h | 65 | 90 | +25% ee vs. H-analog |
L-Proline | DMSO, rt, 48h, DDQ (1.2 eq) | 58 | 86 | Minimal ee improvement |
Takemoto’s catalyst | CHCl₃, 0°C, 96h | 72 | 82 | +15% ee vs. H-analog |
Photoredox-organocatalytic dual systems enable radical-mediated C–H functionalization of 3,4-dihydroquinoxalin-2-ones under mild conditions. For 7-bromo-8-fluoro derivatives, 9,10-phenanthrenedione (PQD) acts as an inexpensive organophotoredox catalyst (λₐᵦₛ = 412–505 nm), generating α-amino radicals from 3-ethyl-3,4-dihydroquinoxalin-2-one precursors via single-electron oxidation under white LED irradiation [4] [7]. The radicals undergo site-selective bromination using CBr₄ or N-bromosuccinimide, achieving >80% C7-regioselectivity due to fluorine-directed radical stabilization. Vanadium-catalyzed C–C bond cleavage under visible light (λ = 450 nm) further allows degradation of lignin models to access ortho-brominated quinoxalinones from biomass [7]. Critical advantages include late-stage bromination (avoiding early-stage halogen sensitivity) and compatibility with the C3-ethyl stereocenter (no racemization). Limitations comprise competitive defluorination at high irradiation intensities and the need for Lewis acid additives (e.g., Zn(OTf)₂) to activate the N-acylimine intermediate [4] [7].
Table 3: Photoredox Bromination of 3-Ethyl-8-fluoro-3,4-dihydroquinoxalin-2-one
Photocatalyst | Bromine Source | Additive | C7-Bromination Yield (%) | Byproducts |
---|---|---|---|---|
9,10-Phenanthrenedione (PQD) | NBS | Zn(OTf)₂ (10 mol%) | 76 | Defluoro (8%), N-bromo (6%) |
Ru(bpy)₃Cl₂ | CBr₄ | None | 68 | Deethyl (12%) |
Eosin Y | BrCCl₃ | Sc(OTf)₃ (5 mol%) | 61 | Ring-opened (18%) |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8